2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid typically involves the protection of an amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a building block for complex molecules.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine: Another BOC-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid is unique due to its specific structure, which includes a cyclopropylmethyl group and a methoxy group. These functional groups can influence the compound’s reactivity and stability, making it suitable for specialized applications in synthetic chemistry.
Properties
Molecular Formula |
C13H23NO6 |
---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-11(17)14-20-13(8-18-4,10(15)16)7-9-5-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
FLTAHBDWNIDDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(CC1CC1)(COC)C(=O)O |
Origin of Product |
United States |
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